molecular formula C22H19ClN2O6 B11438470 7-(2-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

7-(2-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11438470
M. Wt: 442.8 g/mol
InChI Key: LSWJESNJJRTTFY-UHFFFAOYSA-N
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Description

7-(2-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: is a complex organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxy-methoxy-nitrophenyl group, and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Chlorophenyl Group: This step involves the electrophilic aromatic substitution of the tetrahydroquinoline core with a chlorobenzene derivative.

    Functionalization of the Phenyl Ring: The hydroxy, methoxy, and nitro groups are introduced through a series of nitration, methylation, and hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in anhydrous ethanol.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitrophenyl group is particularly significant in these studies.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. The hydroxy and methoxy groups are known to enhance the bioavailability and efficacy of pharmaceutical agents.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce cellular damage. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    7-(2-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    7-(2-chlorophenyl)-4-(4-hydroxy-5-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

Uniqueness

The presence of the hydroxy, methoxy, and nitro groups in 7-(2-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione imparts unique chemical properties, such as enhanced reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and applications, making this compound a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C22H19ClN2O6

Molecular Weight

442.8 g/mol

IUPAC Name

7-(2-chlorophenyl)-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione

InChI

InChI=1S/C22H19ClN2O6/c1-31-19-9-12(7-17(22(19)28)25(29)30)14-10-20(27)24-16-6-11(8-18(26)21(14)16)13-4-2-3-5-15(13)23/h2-5,7,9,11,14,28H,6,8,10H2,1H3,(H,24,27)

InChI Key

LSWJESNJJRTTFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CC=C4Cl

Origin of Product

United States

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